molecular formula C15H22N9O5Se B145697 Se-(8-Azidoadenosyl)selenomethionine CAS No. 135608-83-2

Se-(8-Azidoadenosyl)selenomethionine

Cat. No. B145697
CAS RN: 135608-83-2
M. Wt: 487.4 g/mol
InChI Key: OVYAXWXJMADKRM-WFMPWKQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Se-(8-Azidoadenosyl)selenomethionine, also known as SeAM, is a selenium-containing compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a multi-step process that involves the use of various reagents and solvents. In

Mechanism of Action

The mechanism of action of Se-(8-Azidoadenosyl)selenomethionine is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cells. These ROS can cause oxidative damage to cellular components, leading to cell death. Se-(8-Azidoadenosyl)selenomethionine is also thought to interfere with protein synthesis and DNA replication, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects:
Se-(8-Azidoadenosyl)selenomethionine has been shown to selectively target cancer cells and induce cell death, while leaving normal cells unharmed. This selectivity is thought to be due to the higher levels of ROS in cancer cells, which makes them more susceptible to oxidative damage. Se-(8-Azidoadenosyl)selenomethionine has also been shown to induce autophagy, a process by which cells degrade and recycle their own components. Additionally, Se-(8-Azidoadenosyl)selenomethionine has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of Se-(8-Azidoadenosyl)selenomethionine is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. Additionally, Se-(8-Azidoadenosyl)selenomethionine can be incorporated into proteins using standard genetic engineering techniques, making it a useful tool for protein labeling and imaging studies. However, Se-(8-Azidoadenosyl)selenomethionine is a relatively new compound, and its safety profile and long-term effects are not fully understood. Additionally, Se-(8-Azidoadenosyl)selenomethionine is expensive to synthesize, which may limit its use in some research applications.

Future Directions

There are several potential future directions for research on Se-(8-Azidoadenosyl)selenomethionine. One area of interest is the development of new cancer treatments based on Se-(8-Azidoadenosyl)selenomethionine, either alone or in combination with other therapies. Another area of interest is the use of Se-(8-Azidoadenosyl)selenomethionine as a tool for protein labeling and imaging studies, which could lead to new insights into cellular processes. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of Se-(8-Azidoadenosyl)selenomethionine, which could inform its future use in therapeutic applications.

Synthesis Methods

The synthesis of Se-(8-Azidoadenosyl)selenomethionine involves several steps, including the protection of the amine group, the introduction of the azido group, and the incorporation of the selenomethionine moiety. The first step involves the protection of the amine group of adenosine with a tert-butyloxycarbonyl (Boc) group. The protected adenosine is then reacted with sodium azide to introduce the azido group. The final step involves the incorporation of the selenomethionine moiety using a palladium-catalyzed coupling reaction. The resulting Se-(8-Azidoadenosyl)selenomethionine product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Se-(8-Azidoadenosyl)selenomethionine has been studied for its potential therapeutic applications in cancer treatment, as it has been shown to selectively target cancer cells and induce cell death. Se-(8-Azidoadenosyl)selenomethionine has also been studied for its potential use as a tool in protein labeling and imaging studies, as it can be incorporated into proteins using standard genetic engineering techniques. Additionally, Se-(8-Azidoadenosyl)selenomethionine has been studied for its potential use in the development of new antibiotics and antiviral drugs.

properties

CAS RN

135608-83-2

Product Name

Se-(8-Azidoadenosyl)selenomethionine

Molecular Formula

C15H22N9O5Se

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C15H22N9O5Se/c1-30(3-2-6(16)14(27)28)4-7-9(25)10(26)13(29-7)24-12-8(11(17)19-5-20-12)21-15(24)22-23-18/h5-7,9-10,13,25-26H,2-4,16H2,1H3,(H,27,28)(H2,17,19,20)/t6-,7+,9+,10+,13+/m0/s1

InChI Key

OVYAXWXJMADKRM-WFMPWKQPSA-N

Isomeric SMILES

C[Se](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O

SMILES

C[Se](CCC(C(=O)O)N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O

Canonical SMILES

C[Se](CCC(C(=O)O)N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O

Other CAS RN

135608-83-2

synonyms

8-N3Ado-SeMet
Se-(8-azidoadenosyl)selenomethionine

Origin of Product

United States

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